3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
Description
This compound features a complex polycyclic core (dipyridopyrimidinone) substituted with a 4-fluorophenyl sulfonyl group at position 3, a 4-methoxyphenylmethyl group at position 1, and a methyl group at position 10. Its synthesis likely involves multi-step condensation and catalytic functionalization, as seen in analogous pyridino-pyrimidine derivatives .
Properties
Molecular Formula |
C26H21FN4O4S |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O4S/c1-16-4-3-13-30-24(16)29-25-21(26(30)32)14-22(36(33,34)20-11-7-18(27)8-12-20)23(28)31(25)15-17-5-9-19(35-2)10-6-17/h3-14,28H,15H2,1-2H3 |
InChI Key |
PGSWZCHWHKMNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process typically begins with the preparation of the fluorophenyl and methoxyphenyl precursors, followed by their coupling under controlled conditions. The reaction conditions often involve the use of solvents, temperature control, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The compound’s substituents distinguish it from closely related analogs (Table 1). Key comparisons include:
*Estimated based on structural analogs.
The fluorophenyl sulfonyl group in the target compound likely confers stronger electron-withdrawing effects compared to bromo or methyl-substituted analogs, influencing charge distribution and binding pocket interactions . The methoxybenzyl group may enhance metabolic stability relative to cyclohexyl or hydroxyethyl substituents .
Bioactivity and Target Engagement
While direct bioactivity data for the target compound are unavailable, structurally related dipyridopyrimidines exhibit kinase inhibition, epigenetic modulation, or antimicrobial activity . For example:
- SAHA-like analogs : Compounds with sulfonyl and aromatic substituents show histone deacetylase (HDAC) inhibition, with similarity indices (e.g., Tanimoto coefficients) predicting overlapping bioactivity .
- Kinase inhibitors: Pyridino-pyrimidine cores are common in ATP-competitive kinase inhibitors; fluorophenyl groups may improve selectivity for tyrosine kinases .
- Antimicrobial agents : Thioether-linked analogs (e.g., ) demonstrate varied efficacy depending on substituent electronegativity and steric bulk .
Computational docking studies suggest that minor structural changes, such as substituting fluorine for bromine, significantly alter binding affinities due to differences in van der Waals interactions and hydrogen bonding .
Computational and Cluster Analysis
- Molecular networking : Clustering based on Morgan fingerprints (Tanimoto ≥0.5) groups it with sulfonyl-containing dipyridopyrimidines, which often target kinase ATP-binding pockets .
- Drug-likeness: Predicted LogP (~3.5) and polar surface area (~90 Ų) align with oral bioavailability trends seen in analogs like chromeno-pyrimidines .
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